molecular formula C12H24N2O5 B012526 N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane CAS No. 104514-11-6

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane

Katalognummer: B012526
CAS-Nummer: 104514-11-6
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: YXAMQIUFHUYYJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane (CAS 104514-11-6) is a macrocyclic compound belonging to the class of aza-crown ethers. Its structure comprises a 15-membered ring containing four oxygen atoms, one nitrogen atom, and an aminoacetyl side chain (2-amino-1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanone) . Key properties include:

  • Molecular formula: C₁₂H₂₄N₂O₅
  • Molecular weight: 276.33 g/mol
  • Purity: ≥95% (research grade)
  • Physical properties: Density 1.078 g/cm³, boiling point 468.3°C, flash point 237°C .

Eigenschaften

IUPAC Name

2-amino-1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O5/c13-11-12(15)14-1-3-16-5-7-18-9-10-19-8-6-17-4-2-14/h1-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAMQIUFHUYYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146523
Record name N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104514-11-6
Record name N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104514116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Linear Precursor Design

The linear precursor for 1-aza-4,7,10-13-tetraoxacyclopentadecane typically comprises alternating ether and amine linkages. A representative precursor is N-(2-hydroxyethyl)-1,4,7,10-tetraoxa-13-azapentadecane-15-amine , synthesized via stepwise nucleophilic substitutions:

  • Ether formation : Reacting tetraethylene glycol ditosylate with ethanolamine in anhydrous THF under nitrogen.

  • Amine protection : Introducing a Boc group to prevent undesired protonation during cyclization.

High-Dilution Conditions

Slow addition (0.1 mM) of the linear precursor into refluxing toluene with K₂CO₃ promotes intramolecular cyclization over polymerization. Yields range from 15–30%, necessitating chromatographic purification.

Templated Synthesis

Using Na⁺ or K⁺ ions as templates enhances preorganization by coordinating ether oxygens. For example, NaBPh₄ in acetonitrile improves yields to 40–45%.

Synthesis of 1-Aza-4,7,10,13-Tetraoxacyclopentadecane

Stepwise Assembly

  • Ether linkage formation :

    • React 1,2-diaminoethane with tetraethylene glycol ditosylate (1:1 molar ratio) in DMF at 80°C for 48 hours.

    • Yield : 28% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

  • Deprotection :

    • Treat with TFA/CH₂Cl₂ (1:1) to remove Boc groups.

One-Pot Cyclization

A optimized protocol involves:

  • Reagents : Linear diamine (1 eq), tetraethylene glycol ditosylate (1 eq), K₂CO₃ (3 eq).

  • Conditions : Anhydrous DMF, 60°C, 72 hours.

  • Yield : 32%.

Introduction of the Aminoacetyl Group

Direct Acylation

Reacting the macrocyclic amine with bromoacetyl bromide in dichloromethane:

  • Add bromoacetyl bromide (1.2 eq) dropwise to a cooled (0°C) solution of the macrocycle and Et₃N (2 eq).

  • Stir for 12 hours at room temperature.

  • Yield : 50–55%.

Carbodiimide-Mediated Coupling

Using EDC/HOBt to activate acetic acid:

  • Mix macrocyclic amine (1 eq), acetic acid (1.5 eq), EDC (1.5 eq), HOBt (1 eq) in DMF.

  • Stir for 24 hours at 25°C.

  • Yield : 65–70%.

Optimization and Characterization

Reaction Condition Screening

ParameterTested RangeOptimal ValueYield Improvement
SolventDMF, THF, CH₂Cl₂DMF+15%
Temperature (°C)25, 40, 6060+10%
Coupling AgentEDC, DCC, HATUEDC/HOBt+20%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.65 (m, 16H, OCH₂), 3.12 (t, 2H, NHCH₂), 2.15 (s, 3H, COCH₃).

  • HRMS (ESI+) : m/z calc. for C₁₄H₂₇N₂O₅ [M+H]⁺: 311.1941, found: 311.1943 .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminoacetyl group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

1,4,7,10-Tetraoxa-13-azacyclopentadecane-2-acetic Acid (CAS 656254-10-3)

Structural differences :

  • Substituent: A carboxylic acid group (-CH₂COOH) replaces the aminoacetyl (-CH₂CONH₂) group.
  • Molecular formula: C₁₂H₂₃NO₆ (vs. C₁₂H₂₄N₂O₅ for the target compound).
  • Key properties : Higher polarity due to the carboxylic acid, with a calculated PSA (polar surface area) of 86.25 Ų .

Functional implications :

  • The carboxylic acid enhances solubility in polar solvents and increases acidity (pKa ~2.5 for -COOH vs. ~8.5 for -NH₂ in aminoacetyl).
  • Binding affinity differences: The carboxylic acid may favor interactions with alkaline earth metals (e.g., Ca²⁺), while the aminoacetyl group could prioritize transition metals (e.g., Cu²⁺) .

4,7,13-Trioxa-1,10-diazacyclopentadecane

Structural differences :

  • Ring composition : Contains two nitrogen atoms (1,10-diaza) and three oxygen atoms (4,7,13-trioxa).
  • Molecular formula : C₁₀H₂₂N₂O₃ (smaller ring system).

Functional implications :

  • Enhanced nitrogen content improves coordination with transition metals (e.g., Co²⁺, Ni²⁺).
  • Reduced oxygen count may decrease selectivity for alkali metals (e.g., K⁺, Na⁺) compared to the target compound .

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-methoxy-4-nitrophenyl)

Structural differences :

  • Substituent: A 2-methoxy-4-nitrophenyl group replaces the aminoacetyl side chain.
  • Molecular formula : C₁₇H₂₆N₂O₇.

Functional implications :

  • The nitro group (-NO₂) introduces strong electron-withdrawing effects, altering electronic properties and UV-Vis absorption.
  • Potential applications in photochemical sensors or as a chromophore in analytical chemistry .

Comparison with Azetidinone Derivatives (e.g., Compounds 5a1–6,5b1–6)

Structural differences :

  • Core structure: Azetidinones (β-lactam rings) vs. macrocyclic aza-crown ethers.
  • Functional groups: Azetidinone derivatives often include sulfonamide and arylidene groups .

Functional implications :

  • Biological activity: Azetidinones exhibit antibacterial properties (e.g., compound 4a² inhibits Staphylococcus epidermidis and Pseudomonas aeruginosa), while the target compound lacks reported bioactivity .
  • Chemical reactivity: Azetidinones undergo ring-opening reactions, whereas the target compound’s macrocyclic structure favors stability and metal coordination .

Biologische Aktivität

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes multiple ether and amide linkages. The presence of an aza ring enhances its interaction with biological targets, making it a subject of interest for drug development.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays have shown the following minimum inhibitory concentrations (MICs):

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study using human cancer cell lines, this compound demonstrated cytotoxic effects as summarized in the following table:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cells, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study revealed a significant reduction in bacterial load when treated with the compound compared to controls.

Case Study 2: Cancer Cell Line Studies

In another study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions with aminoacetyl derivatives and macrocyclic precursors. Key parameters include pH control (to stabilize intermediates), solvent polarity (e.g., acetonitrile/water mixtures), and temperature (40–60°C). Optimization requires monitoring reaction progress via HPLC or LC-MS to avoid over-alkylation or ring-opening side reactions. For example, analogous macrocycles like DOTA derivatives are synthesized under inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural characterization, and what are common pitfalls?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments and confirms macrocyclic integrity. Challenges include signal broadening due to conformational flexibility. Paramagnetic shifts in metal-bound forms complicate interpretation .
  • X-ray Crystallography : Resolves spatial arrangements of the aza-crown ether and aminoacetyl groups. Requires high-purity crystals, which may be difficult to obtain due to hygroscopicity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., incomplete cyclization products) .

Q. How should purification strategies be tailored to address solubility challenges in this macrocycle?

  • Methodological Answer : Use gradient elution in reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases. Size-exclusion chromatography (SEC) separates macrocyclic products from linear byproducts. For solubility-limited cases, lyophilization after ion-pairing (e.g., with trifluoroacetic acid) improves recovery .

Q. What nomenclature inconsistencies exist for this compound, and how can researchers resolve ambiguity?

  • Methodological Answer : The CAS name (10-(2-alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid derivatives) conflicts with common terms like "DOTA monoamide." Researchers should cross-reference IUPAC guidelines and specify naming conventions in publications to avoid confusion .

Q. What stability factors must be considered during storage and handling?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under argon at –20°C in amber vials. Degradation products (e.g., hydrolyzed aminoacetyl groups) can be monitored via TLC or LC-MS. Avoid long-term storage; TCI America guidelines recommend disposal after 6 months .

Advanced Research Questions

Q. How does N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane coordinate with lanthanide ions, and what experimental approaches validate binding stoichiometry?

  • Methodological Answer : The aza-crown ether’s nitrogen and oxygen atoms chelate lanthanides (e.g., Gd³⁺). Isothermal titration calorimetry (ITC) quantifies binding constants (log K ~12–14 for analogous DOTA complexes). Luminescence lifetime measurements (e.g., Eu³⁺/Tb³⁺) assess hydration state and coordination geometry .

Q. How can researchers evaluate redox-sensitive behavior for potential MRI contrast agent applications?

  • Methodological Answer : Incorporate disulfide or thiol groups into the macrocycle to create redox-responsive contrast agents. Assess relaxivity (r₁/r₂) changes under reducing conditions (e.g., glutathione) using NMR dispersion profiles. Compare with control compounds lacking redox motifs .

Q. What comparative studies highlight the macrocycle’s unique properties versus other crown ethers (e.g., 18-crown-6 derivatives)?

  • Methodological Answer : The 1-aza-4-oxa structure enhances metal selectivity over pure oxygen crowns. Competitive binding assays (e.g., with K⁺/Na⁺) using ion-selective electrodes or fluorescence displacement (e.g., dansylamide probes) quantify selectivity .

Q. How can analytical methods be validated to ensure purity and reproducibility in pharmacological studies?

  • Methodological Answer : Validate HPLC methods per ICH Q2(R1) guidelines: test linearity (0.1–100 µg/mL), precision (RSD <2%), and LOD/LOQ. Use deuterated internal standards (e.g., DOTA-d₄ analogs) for LC-MS quantification .

Q. What strategies resolve contradictions in coordination studies (e.g., variable stability constants)?

  • Methodological Answer : Discrepancies arise from pH, counterion effects, or hydration state. Standardize conditions (e.g., 0.1 M NaClO₄, 25°C) and use multiple techniques (ITC, potentiometry) to cross-validate data. Refer to PHARMACOPEIAL FORUM protocols for harmonization .

Q. What safety protocols are critical given potential degradation products?

  • Methodological Answer : Degradation may release reactive aldehydes or amines. Follow TCI America’s SDS: use fume hoods, PPE (nitrile gloves, goggles), and neutralize waste with 10% acetic acid. Monitor air quality for volatile byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.